molecular formula C11H13N3O7S B155719 DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid CAS No. 1695-02-9

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid

Cat. No. B155719
CAS RN: 1695-02-9
M. Wt: 331.3 g/mol
InChI Key: FTOHDWRUZIRPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid, also known as DNMBP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of gamma-aminobutyric acid (GABA) transporters, which play a critical role in regulating the levels of GABA in the brain. DNMBP has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression.

Mechanism Of Action

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid inhibits the reuptake of GABA by GABA transporters, leading to an increase in the extracellular levels of GABA in the brain. This increase in GABA levels can lead to a reduction in anxiety, improved sleep, and a reduction in symptoms of depression.

Biochemical And Physiological Effects

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a reduction in anxiety and depression. It has also been shown to improve sleep quality and reduce the symptoms of insomnia.

Advantages And Limitations For Lab Experiments

One of the main advantages of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potency as a GABA transporter inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid. One potential area of research is the development of new therapeutic applications for DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid in neurological disorders. Another area of research is the development of new and more potent GABA transporter inhibitors that can be used to treat a wider range of neurological disorders. Finally, research is needed to better understand the long-term effects of DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid on the brain and body, particularly with regard to potential toxicity and side effects.

Synthesis Methods

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid can be synthesized using a variety of methods, including the reaction of 2,4-dinitroaniline with 4-methylsulfinylbutyric acid under acidic conditions. The resulting product is a yellow solid that is purified using column chromatography.

Scientific Research Applications

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. It has been shown to be a potent inhibitor of GABA transporters, which play a critical role in regulating the levels of GABA in the brain. GABA is an important neurotransmitter that is involved in the regulation of anxiety, sleep, and mood.

properties

CAS RN

1695-02-9

Product Name

DL-2-(2,4-Dinitroanilino)-4-(methylsulphinyl)butyric acid

Molecular Formula

C11H13N3O7S

Molecular Weight

331.3 g/mol

IUPAC Name

2-(2,4-dinitroanilino)-4-methylsulfinylbutanoic acid

InChI

InChI=1S/C11H13N3O7S/c1-22(21)5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)

InChI Key

FTOHDWRUZIRPDU-UHFFFAOYSA-N

SMILES

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CS(=O)CCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

1695-02-9

Origin of Product

United States

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